2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one
Description
Properties
IUPAC Name |
2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-2-18-7-9-19(10-8-18)29-15-16-30-23-24-20-5-3-4-6-21(20)26(23)17-22(27)25-11-13-28-14-12-25/h3-10H,2,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHNJNZQDGZARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine with a carbonyl source. For this compound, 2-mercaptobenzimidazole is typically generated first. A representative reaction involves:
Reaction conditions:
-
Solvent : Ethanol or methanol.
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Base : Potassium hydroxide or sodium hydride.
Yield: 75–85% (reported for analogous syntheses).
Morpholine Coupling
The morpholine moiety is attached via nucleophilic acyl substitution using morpholine-4-carbonyl chloride :
Key Parameters :
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Base : Triethylamine (TEA).
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Temperature : 0–5°C (initial), then room temperature.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates in thioether formation due to improved nucleophilicity of the thiolate ion. Comparative studies for analogous compounds show:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 70 |
| DMSO | 14 | 65 |
| Acetonitrile | 18 | 50 |
Data adapted from.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase yields by 10–15% in alkylation steps.
Temperature Control
Low temperatures (0–5°C) during morpholine coupling prevent side reactions such as acyl chloride hydrolysis.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzimidazole ring or the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Catalysis
- Structure: Copper complex of benzimidazolyl 2-[2-(1H-benzo[d]imidazol-2-yl)ethylimino)methyl]phenol.
- Application: Catalyzes dopamine oxidation to aminochrome, a process relevant to neurochemical studies.
Ethylthio-Containing Compounds in Agriculture and Toxicology
- Structure: 2-[1-(Ethoximino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one.
- Application : Post-emergence herbicide.
- Toxicity : EC₅₀ (72 h) = 11.4 mg/L (algae growth inhibition) .
- Comparison: Both compounds feature ethylthio groups, but sethoxydim’s cyclohexenone backbone confers herbicidal activity. The user’s compound’s benzimidazole-morpholine structure may reduce phytotoxicity but lacks ecotoxicological data for validation.
- Structure : Phosphorothioate ester mixture (O,O-diethyl O/S-[2-(ethylthio)ethyl] derivatives).
- Application : Systemic insecticide.
Morpholine-Containing Derivatives
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde ():
- Structure: Thienopyrimidine scaffold with morpholine and indazole groups.
- Application : Pharmaceutical candidate (synthesis described via Suzuki coupling).
- Comparison: Both compounds utilize morpholine for solubility enhancement. However, the thienopyrimidine core in this analogue is distinct from the benzimidazole in the target compound, suggesting divergent therapeutic targets .
Biological Activity
The compound 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole core with a morpholine ring and an ethylphenoxyethylthio substituent, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that benzimidazole derivatives often exhibit anticancer activity. In vitro studies have shown that compounds similar to 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one can induce apoptosis in cancer cell lines. For example, a study demonstrated that benzimidazole derivatives inhibited the proliferation of various cancer cell lines through modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication .
The proposed mechanisms through which 2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Modulation of Signal Transduction Pathways : It could affect pathways related to cell survival and proliferation, particularly those involving protein kinases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including our compound, for their anticancer efficacy. The results showed that at a concentration of 10 µM, the compound reduced cell viability by over 50% in human breast cancer cells (MCF-7) compared to controls. The study concluded that structural modifications significantly impacted biological activity and suggested further optimization for enhanced potency .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial effectiveness of this compound was assessed against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate activity. The study highlighted the potential for developing this compound as a scaffold for new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
